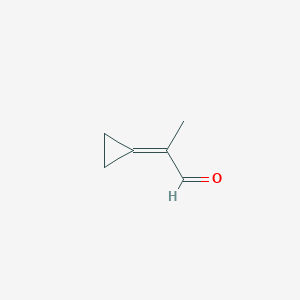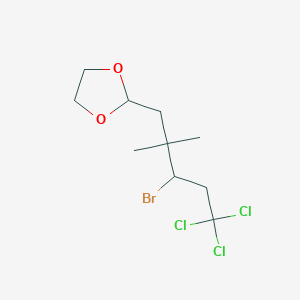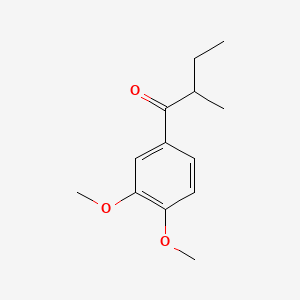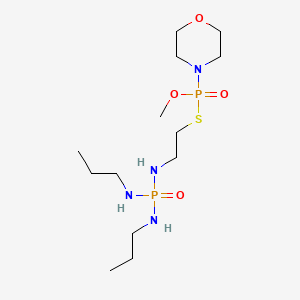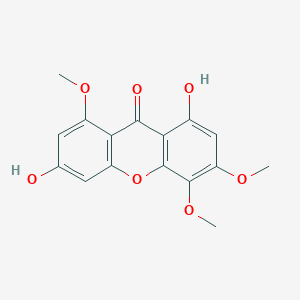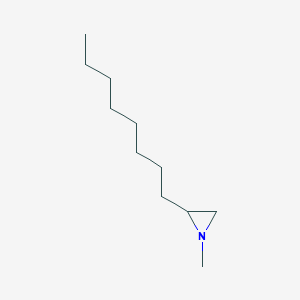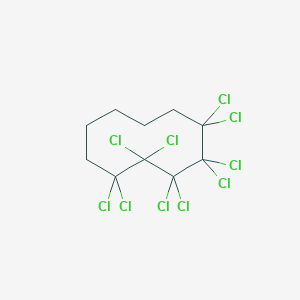
1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane is a highly chlorinated cycloalkane. This compound is notable for its stability and resistance to degradation, making it a subject of interest in various scientific fields. Its unique structure, characterized by ten chlorine atoms attached to a cyclodecane ring, imparts significant chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane typically involves the chlorination of cyclodecane. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated cyclodecanes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products:
Substitution: Products include various halogenated cyclodecanes.
Reduction: Products include partially dechlorinated cyclodecanes.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of heavy chlorination on cycloalkane stability and reactivity.
Biology: Investigated for its potential effects on biological systems, particularly its bioaccumulation and toxicity.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane involves its interaction with various molecular targets. Due to its high chlorine content, it can interact with biological membranes, potentially disrupting their function. The compound’s stability and resistance to degradation also mean it can persist in the environment and biological systems, leading to long-term effects.
Comparison with Similar Compounds
- 1,1,2,2,3,3,4,4,5,5-Decachlorocyclopentane
- 1,1,2,2,3,3,4,4,5,5-Decachlorocyclohexane
- 1,1,2,2,3,3,4,4,5,5-Decachlorocyclooctane
Comparison: 1,1,2,2,3,3,4,4,5,5-Decachlorocyclodecane is unique due to its larger ring size compared to its similar compounds. This larger ring size can influence its physical properties, such as melting point and solubility. Additionally, the degree of chlorination and the spatial arrangement of chlorine atoms can affect its chemical reactivity and interactions with biological systems.
Properties
CAS No. |
65155-56-8 |
|---|---|
Molecular Formula |
C10H10Cl10 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decachlorocyclodecane |
InChI |
InChI=1S/C10H10Cl10/c11-6(12)4-2-1-3-5-7(13,14)9(17,18)10(19,20)8(6,15)16/h1-5H2 |
InChI Key |
VPKFJSDWUMREPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C(C(C(CC1)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


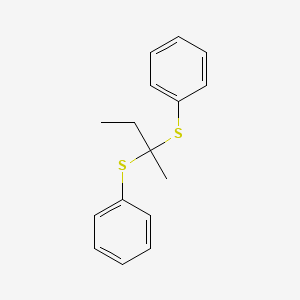

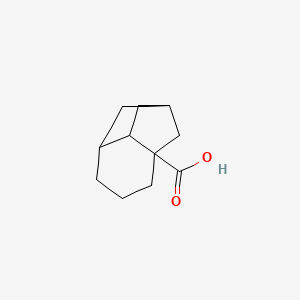
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
